Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate
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Overview
Description
Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate is a complex organic compound that features a benzofuran core, an aziridine ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Aziridine Ring: The aziridine ring can be introduced via an aziridination reaction, where an alkene or alkyne is treated with a nitrene source, such as an iminoiodinane, in the presence of a catalyst.
Esterification: The carboxylic acid group on the benzofuran core can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can target the aziridine ring or the benzofuran core, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran core or the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring may yield oxaziridines, while reduction could lead to ring-opened amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, including natural products and polymers.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The aziridine ring, in particular, is known for its reactivity and potential to form covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring and have been studied for their biological activity and synthetic utility.
Benzofuran derivatives: Compounds with a benzofuran core are widely studied for their pharmacological properties and potential as therapeutic agents.
Uniqueness
Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate is unique due to the combination of its structural features, including the aziridine ring, benzofuran core, and methyl ester group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-11(2)8-18-9-13(18)10-22-16-7-12(17(19)20-3)6-15-14(16)4-5-21-15/h4-7,11,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUJRYLICGLZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC(=CC3=C2C=CO3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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